molecular formula C15H19BN2O2 B1309573 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole CAS No. 852227-94-2

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole

Cat. No.: B1309573
CAS No.: 852227-94-2
M. Wt: 270.14 g/mol
InChI Key: GVSCNAOZDQCWJJ-UHFFFAOYSA-N
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Description

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole is a versatile boronic ester pinacol ester intermediate primarily employed in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a cornerstone of modern synthetic chemistry for the efficient construction of biaryl and heterobiaryl structures, which are privileged scaffolds in medicinal chemistry and materials science. The presence of the pyrazole heterocycle, a common pharmacophore, and the protected boronic acid group makes this compound a critical building block for the synthesis of more complex molecules. Its primary research value lies in the development of potential pharmaceutical agents , where it can be used to introduce a phenylpyrazole moiety into a target structure, a motif frequently found in compounds with kinase inhibitory activity or other biological functions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) protecting group enhances the compound's stability, crystallinity, and handling properties compared to its boronic acid analogue, facilitating storage and reaction purity. The mechanism of action in the Suzuki coupling involves a transmetalation step where the boronic ester, activated by a base, transfers the substituted phenyl group to a palladium catalyst, which then reductive eliminates to form a new carbon-carbon bond with an aryl or vinyl halide coupling partner. This compound is also of significant interest in the synthesis of organic electronic materials and metal-organic frameworks (MOFs), where its rigid, planar structure and ability to form extended conjugated systems are highly valuable.

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-8-13(11-12)18-10-6-9-17-18/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSCNAOZDQCWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406882
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852227-94-2
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
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Preparation Methods

Lithiation and Borylation Route

This method involves the directed lithiation of a bromo-substituted pyrazole derivative followed by quenching with a boron reagent to install the dioxaborolane group.

  • Step 1: Lithiation
    A 3-bromo-1H-pyrazole derivative is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (nitrogen or argon). n-Butyllithium (1.6 M in hexane) is added dropwise to generate the corresponding aryllithium intermediate. The reaction is typically stirred for 20–30 minutes at low temperature to ensure complete lithiation.

  • Step 2: Borylation
    To the aryllithium intermediate, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or its isopropoxy derivative is added dropwise at -78 °C. The mixture is then allowed to warm to ambient temperature and stirred overnight to complete the borylation reaction.

  • Step 3: Workup and Purification
    The reaction mixture is quenched with ethyl acetate or water, filtered through diatomaceous earth to remove solids, and concentrated. The crude product is purified by silica gel chromatography using a gradient of ethyl acetate and hexanes to afford the target compound as white crystals.

  • Yield and Purity
    Typical isolated yields are in the range of 70–80%, with purity exceeding 95% as confirmed by chromatographic and spectroscopic analysis.

Condensation of Boronic Acid Derivative with Hydrazine

An alternative synthetic route involves the condensation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with hydrazine hydrate under acidic conditions to form the pyrazole ring.

  • Reaction Conditions
    The boronic acid derivative is dissolved in ethanol or methanol, and hydrazine hydrate is added along with a catalytic amount of acid (e.g., acetic acid). The mixture is heated under reflux for several hours to promote cyclization.

  • Isolation
    After completion, the reaction mixture is cooled, and the product precipitates or is extracted with organic solvents. Purification is achieved by recrystallization or chromatography.

  • Industrial Adaptation
    This method is amenable to scale-up using continuous flow reactors, which allow precise control of temperature and reaction time, improving reproducibility and yield.

Step Reagents/Conditions Temperature Time Yield (%) Notes
Lithiation n-Butyllithium (1.6 M in hexane), THF, inert gas -78 °C 20–30 min Requires anhydrous conditions
Borylation 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane -78 °C to RT Overnight 70–80 Slow warming improves yield
Condensation Hydrazine hydrate, acid catalyst, ethanol/methanol Reflux (~78 °C) Several hours Variable Suitable for industrial scale
Purification Silica gel chromatography (ethyl acetate/hexanes) Ambient Ensures >95% purity
  • The lithiation-borylation method is widely favored for its straightforward approach and high regioselectivity, allowing precise installation of the boronate ester at the meta-position of the phenyl ring attached to pyrazole.

  • The condensation method offers an alternative when starting from boronic acid derivatives, facilitating the formation of the pyrazole ring in situ, which can be advantageous for certain substituted analogs.

  • Both methods require strict anhydrous and inert atmosphere conditions to prevent decomposition of sensitive intermediates.

  • The boronate ester functionality is stable under the reaction and purification conditions, enabling subsequent use in cross-coupling reactions.

Method Starting Material Key Reagents Advantages Limitations
Lithiation-Borylation 3-Bromo-1H-pyrazole n-Butyllithium, dioxaborolane High regioselectivity, good yield Requires low temperature, inert atmosphere
Condensation 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid Hydrazine hydrate, acid catalyst Suitable for scale-up, simpler setup Longer reaction times, variable yields

The preparation of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole is effectively achieved through lithiation of a bromo-pyrazole followed by borylation with pinacol boronate reagents or via condensation of boronic acid derivatives with hydrazine hydrate. Both methods provide access to this valuable boronate ester intermediate with high purity and reasonable yields. The choice of method depends on available starting materials, scale, and desired operational simplicity. These preparation strategies underpin the compound’s utility in advanced organic synthesis and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The inclusion of the boron moiety in this compound enhances its reactivity and potential interactions with biological targets. Studies have shown that compounds similar to 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics or preservatives .

Materials Science Applications

Organic Electronics
The unique electronic properties of boron-containing compounds make them suitable for applications in organic electronics. Specifically, this compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transfer enhances the efficiency of these devices .

Polymer Chemistry
In polymer science, this compound can serve as a cross-linking agent or a functional additive to improve the mechanical and thermal properties of polymers. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical strength .

Environmental Chemistry Applications

Sensing Applications
Due to its boron content and structural characteristics, this compound can be utilized in developing sensors for detecting environmental pollutants. Its reactivity with certain anions makes it a candidate for creating selective sensors for heavy metals or other toxic substances in water .

Case Studies

Study TitleApplicationFindings
Anticancer Activity of Pyrazole DerivativesMedicinal ChemistrySignificant inhibition of cancer cell lines with potential mechanisms involving apoptosis .
Synthesis and Characterization of Boron CompoundsMaterials ScienceEnhanced electronic properties suitable for OLED applications .
Development of Environmental SensorsEnvironmental ChemistryEffective detection of heavy metals with high selectivity .

Mechanism of Action

The mechanism of action of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The pyrazole ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares the target compound with structurally related pyrazole-boronate esters, highlighting differences in substitution patterns, molecular weights, and applications:

Compound Name Substituents on Pyrazole/Phenyl Rings Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Pyrazole at meta position of phenyl boronate ester C₁₅H₁₉BN₂O₂ 270.14 Suzuki coupling intermediate; used in drug discovery and OLED materials .
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Methyl group on pyrazole; boronate ester at para phenyl C₁₆H₂₁BN₂O₂ 284.16 Enhanced steric hindrance; potential for selective coupling in medicinal chemistry .
1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Difluoromethyl group on pyrazole C₁₀H₁₅BF₂N₂O₂ 244.05 Increased electron-withdrawing effects; improved stability in aqueous conditions .
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Difluoro-benzyl and methyl groups on pyrazole C₁₈H₂₃BF₂N₂O₂ 348.20 High lipophilicity; explored in kinase inhibitor synthesis .
1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole Isopropyl group on pyrazole C₁₈H₂₅BN₂O₂ 312.22 Bulkier substituent reduces reaction rates in cross-couplings .

Reactivity in Cross-Coupling Reactions

  • Positional Isomerism: The meta-substitution in the target compound may lead to distinct electronic and steric effects compared to para-substituted analogues (e.g., 1-methyl-4-[4-boronate-phenyl]-pyrazole).
  • Electron-Withdrawing Groups : The difluoromethyl variant (C₁₀H₁₅BF₂N₂O₂) exhibits enhanced stability due to electron-withdrawing fluorine atoms, making it less prone to hydrolysis compared to the parent compound .
  • Steric Effects : Methyl or isopropyl groups on the pyrazole nitrogen (e.g., C₁₆H₂₁BN₂O₂) introduce steric hindrance, which can slow down cross-coupling reactions but improve selectivity in complex syntheses .

Stability and Handling Considerations

  • Hydrolysis Sensitivity : All boronate esters are prone to hydrolysis, but electron-withdrawing groups (e.g., -CF₂H) or bulky substituents (e.g., isopropyl) mitigate this issue .
  • Storage : Recommended storage under inert atmospheres (N₂/Ar) at low temperatures (-20°C) to prolong shelf life .

Biological Activity

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial and anticancer activities, as well as its mechanism of action and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BN2O2C_{15}H_{20}BN_2O_2. The presence of the dioxaborolane moiety is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a study reported that various pyrazole-derived compounds exhibited potent activity against Acinetobacter baumannii, a notorious drug-resistant pathogen. The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.78 µg/mL .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget PathogenMIC (µg/mL)Reference
Pyrazole AA. baumannii0.78
Pyrazole BStaphylococcus aureus1.56
1H-PyrazoleE. coli2.00

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Table 2: Anticancer Activity of Related Pyrazole Compounds

Compound NameCancer TypeIC50 (µM)Reference
Pyrazole CBreast Cancer5.0
Pyrazole DLung Cancer3.5
1H-PyrazoleColon Cancer4.0

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some pyrazoles inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential.
  • Modulation of Signaling Pathways : They may also interfere with signaling pathways that promote cell survival and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where one compound demonstrated significant antimicrobial activity against multi-drug resistant strains of A. baumannii. This compound was non-toxic to mammalian cells in vitro and showed no adverse effects in vivo based on physiological blood markers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole

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